molecular formula C16H13N3O6S B3336012 Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- CAS No. 16508-61-5

Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-

Cat. No. B3336012
CAS RN: 16508-61-5
M. Wt: 375.4 g/mol
InChI Key: QFHPLRJEVIJOGA-UHFFFAOYSA-N
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Description

Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 380.43 g/mol. This compound has been used in various fields of research, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

The mechanism of action of Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- is based on its ability to inhibit serine proteases. This compound binds to the active site of the protease, preventing the substrate from binding and inhibiting the enzymatic activity of the protease. The binding of Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- to the protease is reversible, allowing for the enzyme to regain its activity once the inhibitor is removed.
Biochemical and Physiological Effects:
Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of serine proteases, which are involved in various physiological processes such as blood clotting, digestion, and immune response. Additionally, it has been shown to crosslink proteins and nucleic acids, which can affect their structure and function.

Advantages and Limitations for Lab Experiments

One advantage of using Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- in lab experiments is its ability to selectively inhibit serine proteases. This allows for the specific targeting of these enzymes without affecting other enzymes or processes. Additionally, it can be used as a fluorescent labeling agent for proteins and peptides, allowing for their visualization and detection. One limitation of using this compound is its potential toxicity and side effects, which can affect the results of experiments.

Future Directions

For the use of this compound include the development of more selective and potent inhibitors, diagnostic and therapeutic agents, and fluorescent labeling agents.

Scientific Research Applications

Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]- has been used in various scientific research applications. It has been used as a protease inhibitor, specifically for the inhibition of serine proteases such as trypsin and chymotrypsin. It has also been used as a crosslinking agent for proteins and nucleic acids. Additionally, it has been used as a fluorescent labeling agent for proteins and peptides.

properties

IUPAC Name

1-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonyl-3-(hydroxymethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c20-9-17-16(23)18-26(24,25)11-7-5-10(6-8-11)19-14(21)12-3-1-2-4-13(12)15(19)22/h1-8,20H,9H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHPLRJEVIJOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC(=O)NCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312244
Record name 1-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonyl-3-(hydroxymethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-

CAS RN

16508-61-5
Record name NSC251755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonyl-3-(hydroxymethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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